REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[C:12](Cl)(=[O:18])[CH2:13][CH2:14][C:15](Cl)=[O:16]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12](=[O:18])[CH2:13][CH2:14][C:15]([O:11][C:8]2[CH:7]=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:10][CH:9]=2)=[O:16])=[CH:7][CH:6]=1)=[O:4]
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Name
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|
Quantity
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15.2 g
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Type
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reactant
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Smiles
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COC(=O)C=1C=CC(=CC1)O
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Name
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|
Quantity
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7.8 g
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Type
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reactant
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Smiles
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C(CCC(=O)Cl)(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC(=O)C1=CC=C(C=C1)OC(CCC(=O)OC1=CC=C(C=C1)C(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |